molecular formula C10H7BrN2OS2 B11663861 N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide CAS No. 315206-42-9

N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide

Katalognummer: B11663861
CAS-Nummer: 315206-42-9
Molekulargewicht: 315.2 g/mol
InChI-Schlüssel: SCCFKSASSBYYBC-WUXMJOGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C10H7BrN2OS2 and a molecular weight of 315.212 g/mol . This compound is characterized by the presence of a bromo-substituted thiophene ring and a hydrazide functional group, making it a valuable molecule in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and 2-thiophenecarbohydrazide . The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the bromo-substituted thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide is unique due to its specific combination of a bromo-substituted thiophene ring and a hydrazide functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

315206-42-9

Molekularformel

C10H7BrN2OS2

Molekulargewicht

315.2 g/mol

IUPAC-Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C10H7BrN2OS2/c11-9-4-3-7(16-9)6-12-13-10(14)8-2-1-5-15-8/h1-6H,(H,13,14)/b12-6+

InChI-Schlüssel

SCCFKSASSBYYBC-WUXMJOGZSA-N

Isomerische SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(S2)Br

Kanonische SMILES

C1=CSC(=C1)C(=O)NN=CC2=CC=C(S2)Br

Löslichkeit

1.5 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.